2-Bromo-3-iodobenzonitrile
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Overview
Description
2-Bromo-3-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN It is a halogenated benzonitrile derivative, characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-iodobenzonitrile can be synthesized through a multi-step process involving the halogenation of benzonitrile derivatives. One common method involves the bromination of 3-iodobenzonitrile using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki-Miyaura coupling reactions to introduce new functional groups.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the nitrile group to an amine.
Major Products Formed
Aryl or Alkyl Derivatives: Formed through coupling reactions.
Amines: Produced by the reduction of the nitrile group.
Scientific Research Applications
2-Bromo-3-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodobenzonitrile depends on the specific reactions it undergoes. In coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can interact with various nucleophiles, leading to the formation of different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
Uniqueness
2-Bromo-3-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity compared to other halogenated benzonitriles. This dual halogenation allows for selective functionalization and the formation of diverse derivatives through various chemical reactions .
Properties
IUPAC Name |
2-bromo-3-iodobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLERKBEKFBPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261498-04-7 |
Source
|
Record name | 2-Bromo-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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